Methyl 12-hydroxyoctadecanoate

Catalog No.
S577947
CAS No.
141-23-1
M.F
C19H38O3
M. Wt
314.5 g/mol
Availability
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Methyl 12-hydroxyoctadecanoate

CAS Number

141-23-1

Product Name

Methyl 12-hydroxyoctadecanoate

IUPAC Name

methyl 12-hydroxyoctadecanoate

Molecular Formula

C19H38O3

Molecular Weight

314.5 g/mol

InChI

InChI=1S/C19H38O3/c1-3-4-5-12-15-18(20)16-13-10-8-6-7-9-11-14-17-19(21)22-2/h18,20H,3-17H2,1-2H3

InChI Key

RVWOWEQKPMPWMQ-UHFFFAOYSA-N

SMILES

CCCCCCC(CCCCCCCCCCC(=O)OC)O

Solubility

INSOL IN WATER; LIMITED SOLUBILITY IN ORGANIC SOLVENTS

Synonyms

CW-FA Methyl Ester; Cenwax ME; Itohwax E 210; Kemester 1288;Methyl 12-Hydroxyoctadecanoate; Methyl 12-Hydroxystearate; Methyl DL-12-Hydroxyoctadecanoate; NSC 2392; Paracin 1;

Canonical SMILES

CCCCCCC(CCCCCCCCCCC(=O)OC)O

Reference Standard:

Methyl 12-hydroxyoctadecanoate serves as a critical reference standard for the identification and quantification of 12-hydroxystearic acid, a naturally occurring fatty acid found in tissues, membranes, and synthetic materials. Researchers employ Methyl 12-hydroxyoctadecanoate's well-defined characteristics, such as its mass spectrum and chromatographic behavior, to compare and match them with those of the unknown 12-hydroxystearic acid in their samples. This comparison enables them to definitively identify and quantify the presence of 12-hydroxystearic acid. [Source: Sigma-Aldrich, ]

Organogelator Studies:

Methyl 12-hydroxyoctadecanoate plays a role in studies investigating the properties of organogels. Organogels are self-assembled materials formed by low-molecular-weight gelators and organic solvents. Researchers utilize Methyl 12-hydroxyoctadecanoate as a model compound to understand the gelation process, the influence of different factors on gel properties, and potential applications of these organogels in various fields. [Source: PubChem, ]

Physical Description

OtherSolid

Color/Form

WHITE, WAXY SOLID IN FORM OF SHORT FLAT RODS

XLogP3

6.6

Melting Point

48 °C

GHS Hazard Statements

Aggregated GHS information provided by 37 companies from 2 notifications to the ECHA C&L Inventory.;
Reported as not meeting GHS hazard criteria by 31 of 37 companies. For more detailed information, please visit ECHA C&L website;
Of the 1 notification(s) provided by 6 of 37 companies with hazard statement code(s):;
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Other CAS

141-23-1

Wikipedia

Methyl hydroxystearate

Use Classification

Cosmetics -> Emollient; Skin conditioning

Methods of Manufacturing

REACTION OF HYDROGENATED CASTOR OIL WITH METHANOL

General Manufacturing Information

All other chemical product and preparation manufacturing
Miscellaneous manufacturing
Petroleum lubricating oil and grease manufacturing
Rubber product manufacturing
Synthetic rubber manufacturing
Octadecanoic acid, 12-hydroxy-, methyl ester: ACTIVE

Dates

Modify: 2023-08-15

Case Presentation: Trick or Treat?

Nan Gaylord, Tami Bland
PMID: 25708972   DOI: 10.1016/j.pedhc.2015.01.001

Abstract




Allergic contact dermatitis to methyl hydroxystearate in a rubber respirator

Emma C Benton, Ian R White, John P McFadden
PMID: 22957486   DOI: 10.1111/j.1600-0536.2012.02077.x

Abstract




Lipase-catalyzed synthesis and properties of poly[(12-hydroxydodecanoate)-co-(12-hydroxystearate)] directed towards novel green and sustainable elastomers

Hiroki Ebata, Kazunobu Toshima, Shuichi Matsumura
PMID: 17955511   DOI: 10.1002/mabi.200700134

Abstract

Novel green and sustainable elastomers having both good biodegradability and chemical recyclability properties were designed and synthesized using potentially biobased materials and lipase as an environmentally benign catalyst. High molecular weight poly[(12-hydroxydodecanoate)-co-(12-hydroxystearate)] [poly(12HD-co-12HS)] samples with varying monomer ratios were prepared by the polycondensation of 12-hydroxydodecanoic acid and methyl 12-hydroxystearate using immobilized lipase from Candida antarctica (IM-CA) in toluene in the presence of molecular sieves 4A at 90 degrees C. Although poly(12HD) is a highly crystalline polyester having a melting temperature (T(m)) of 87.6 degrees C and crystalline temperature (T(c)) of 64 degrees C, by the copolymerization of 12HD with 12HS, both the T(m) and T(c) of the copolymer decreased with increasing 12HS contents, and poly(12HD-co-12HS) containing more than 60 mol-% 12HS was a viscous liquid at room temperature. At the same time, the Young's modulus and hardness also decreased with increasing 12HS content, and poly(12HD-co-36 mol-% 12HS) exhibited an elastic behavior, having a hardness of 70 A using a durometer A. In addition, it showed an excellent biodegradability by activated sludge and chemical recyclability by lipase.


Preparation and properties of gem-dichlorocyclopropane derivatives of long-chain fatty esters

M S Jie, C F Wong
PMID: 1608306   DOI: 10.1007/BF02537061

Abstract

Methyl oleate (18:1) and linoleate (18:2) were readily transformed to the corresponding gem-dichlorocyclopropane derivatives in high yield, using triethylbenzylammonium chloride as the phase-transfer catalyst in the presence of aqueous NaOH and CHCl3. Reaction of dichlorocarbene with methyl 12-hydroxystearate furnished methyl 12-chlorostearate (49%) and 12-O-formylstearate (19%). The hydroxy group in methyl ricinoleate was protected (O-tetrahydropyran-2'-yl) prior to dichlorocyclopropanation of the ethylenic bond. Removal of the protecting group allowed the hydroxy group to be converted to a chloride, O-acetyl, azido or O-formyl function. Treatment of methyl ricinoleate with thionyl chloride, followed by the reaction with dichlorocarbene gave the corresponding 12-chloro-dichlorocyclopropane derivative. The dichlorocyclopropane derivative of oleic acid was transformed to a C19 allenic fatty acid when treated with t-butyl lithium. However, the remaining dichlorocyclopropane derivatives containing an additional functional group in the alkyl chain, failed to yield the corresponding allenic derivatives. All derivatives were characterized by a combination of spectroscopic and chromatographic techniques, including infrared, 1H nuclear magnetic resonance (NMR), and 13C NMR spectroscopy.


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